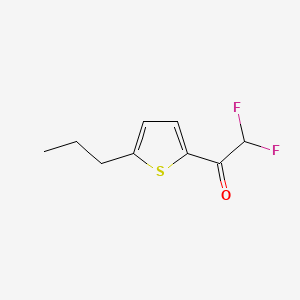
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone is an organic compound with the molecular formula C9H10F2OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two fluorine atoms attached to the ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-propylthiophene, which is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The thiophene ring provides a platform for interactions with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-1-(5-methylthiophen-2-yl)ethanone
- 2,2-Difluoro-1-(5-ethylthiophen-2-yl)ethanone
- 2,2-Difluoro-1-(5-butylthiophen-2-yl)ethanone
Uniqueness
2,2-Difluoro-1-(5-propylthiophen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H10F2OS |
|---|---|
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
2,2-difluoro-1-(5-propylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H10F2OS/c1-2-3-6-4-5-7(13-6)8(12)9(10)11/h4-5,9H,2-3H2,1H3 |
Clé InChI |
RTOCRZQDHDCHME-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(S1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)



![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)



